3,3-Dimethylcyclopentane-1-thiol
Description
Significance of Organic Thiols in Contemporary Chemical Research
Organic thiols, also known as mercaptans, are organosulfur compounds characterized by the presence of a carbon-bonded sulfhydryl group (-SH). metwarebio.comcreative-proteomics.com They are the sulfur analogs of alcohols and are notable for their distinct, often strong, odors. wikipedia.org The significance of thiols in modern chemical research is multifaceted. They are crucial in various biological systems; for instance, the amino acid cysteine contains a thiol group that is vital for protein structure and function through the formation of disulfide bonds. metwarebio.comcreative-proteomics.com Glutathione (B108866), another biologically important thiol, acts as a key antioxidant, protecting cells from oxidative damage. metwarebio.comcreative-proteomics.com
In synthetic organic chemistry, thiols are versatile reagents and intermediates. Their nucleophilicity allows them to participate in a wide range of chemical transformations, including the formation of thioethers, thioesters, and disulfides. researchgate.net The reactivity of the thiol group also makes these compounds valuable in materials science, particularly in the synthesis of polymers and the development of self-assembled monolayers. researchgate.net Furthermore, their ability to bind to heavy metals is exploited in chelation therapy and in the development of sensors. creative-proteomics.com
Overview of Cyclopentane-Based Structures in Organic Chemistry
Cyclopentane (B165970) is a cycloalkane with the chemical formula C₅H₁₀, consisting of a five-membered ring of carbon atoms. fiveable.meyoutube.com While a planar cyclopentane structure would have bond angles of 108°, close to the ideal tetrahedral angle of 109.5°, it would suffer from significant eclipsing strain between its hydrogen atoms. quimicaorganica.net To alleviate this strain, cyclopentane adopts a non-planar, puckered conformation, most commonly the "envelope" and "half-chair" forms. quimicaorganica.net This conformational flexibility is a key feature of cyclopentane derivatives and influences their reactivity and stereochemistry.
Structural and Chemical Context of 3,3-Dimethylcyclopentane-1-thiol within Cyclic Sulfur Compounds
This compound belongs to the class of cyclic sulfur compounds, which are heterocyclic compounds containing at least one sulfur atom within a ring structure. britannica.com These compounds are diverse and can be saturated, like the subject molecule, or unsaturated and even aromatic, such as thiophene. britannica.com The properties and reactivity of cyclic sulfur compounds are influenced by the ring size, the presence of other heteroatoms, and the nature of substituents. thieme-connect.de
Specifically, this compound combines the structural features of a substituted cyclopentane ring with the chemical functionality of a thiol group. The cyclopentane framework provides a non-planar, five-membered scaffold. The gem-dimethyl group at the 3-position introduces steric bulk, which can influence the conformational preferences of the ring and the reactivity of the thiol group at the 1-position. The thiol group itself is the primary site of chemical reactivity, capable of undergoing oxidation, alkylation, and other reactions characteristic of mercaptans. researchgate.net The interplay between the cyclic structure and the functional group defines the unique chemical behavior of this molecule.
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylcyclopentane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-7(2)4-3-6(8)5-7/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTZMHALXFLZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)S)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,3 Dimethylcyclopentane 1 Thiol
Historical Evolution of Cyclopentane (B165970) Thiol Synthesis
The synthesis of thiols, historically known as mercaptans, has evolved significantly from early methods that often involved odorous and hazardous reagents. The journey to modern, more efficient, and selective synthetic routes for cyclopentane thiols is intertwined with the broader development of organosulfur chemistry and cyclopentane ring construction.
Initially, the preparation of simple alkyl and aryl thiols dominated the landscape. While specific historical accounts detailing the first synthesis of cyclopentanethiol (B157770) are scarce, its preparation would have likely followed the general procedures established for other cycloalkane thiols. These early methods were often direct but lacked the subtlety required for more complex, substituted rings.
The development of new reagents and a deeper understanding of reaction mechanisms in the 20th century paved the way for more controlled syntheses. The ability to construct the cyclopentane ring with specific substitution patterns became a significant area of research in organic chemistry. prepchem.comstackexchange.com The introduction of gem-dimethyl groups, as in the case of 3,3-dimethylcyclopentane-1-thiol, adds a layer of complexity that earlier methods were not equipped to handle efficiently. The focus shifted from merely introducing a thiol group to doing so with control over regioselectivity and, eventually, stereoselectivity.
Classical Synthetic Routes to Cyclopentane-1-thiols
The classical approaches to synthesizing cyclopentane-1-thiols can be broadly categorized into three main strategies: the thiolation of cyclopentene (B43876) precursors, the reduction of pre-functionalized sulfur compounds, and nucleophilic substitution reactions.
Thiolation Reactions of Cyclopentene Precursors
One of the most direct conceptual routes to cyclopentanethiol and its derivatives is the addition of a sulfur-containing nucleophile across the double bond of a cyclopentene. The addition of hydrogen sulfide (B99878) (H₂S) to alkenes, including cyclic alkenes, is a fundamental method for thiol synthesis. rsc.org This reaction can be initiated by various means, including acid catalysts or UV light.
However, the direct addition of H₂S to an unsymmetrically substituted cyclopentene, such as a dimethylcyclopentene, can lead to a mixture of regioisomers, making it less suitable for the specific synthesis of this compound. Furthermore, the handling of gaseous and toxic H₂S presents significant practical challenges.
A more controlled approach involves the use of thiol-ene reactions, where a thiol is added across a double bond. brainly.com While this is more commonly used to append molecules to a pre-existing thiol, the reverse reaction, hydrothiolation of an alkene, can be achieved under radical conditions.
Reduction of Pre-functionalized Sulfur Compounds (e.g., Disulfides, Sulfonyl Halides)
A common and reliable method for the preparation of thiols involves the reduction of a corresponding disulfide. chemicalbook.comnih.gov The interconversion between thiols and disulfides is a fundamental redox process in organic chemistry. nih.gov The disulfide, which is often more stable and less odorous than the thiol, can be synthesized and then reduced in the final step.
The synthesis of the required dicyclopentyl disulfide or its 3,3-dimethyl substituted analogue could be accomplished through various means, and its subsequent reduction would yield the target thiol. Common reducing agents for this transformation include zinc in an acidic medium, or more modern reagents like dithiothreitol (B142953) (DTT). nih.gov
Another pathway involves the reduction of sulfonyl chlorides. Cyclopentanesulfonyl chloride, if available or synthesized, can be reduced to the corresponding thiol. This method, however, is less common for the direct synthesis of simple alkyl thiols.
Nucleophilic Substitution Approaches for Alkyl Thiol Formation
Nucleophilic substitution reactions are a cornerstone of thiol synthesis. researchgate.netorganic-chemistry.orgbrainly.com This approach typically involves the reaction of a cyclopentyl halide or a cyclopentyl sulfonate ester (e.g., tosylate or mesylate) with a sulfur nucleophile.
The choice of the sulfur nucleophile is critical to avoid the formation of byproducts. While sodium hydrosulfide (B80085) (NaSH) can be used, the resulting thiolate is itself a potent nucleophile and can react with another molecule of the alkyl halide to form a sulfide as a significant byproduct. organic-chemistry.orgbrainly.com
To circumvent this issue, thiourea (B124793) is often employed as a more controlled sulfur source. researchgate.netorganic-chemistry.org The alkyl halide reacts with thiourea to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired thiol. This method is generally high-yielding and avoids the formation of sulfide impurities.
The necessary precursor, 3,3-dimethylcyclopentyl halide or tosylate, would need to be synthesized from the corresponding alcohol, 3,3-dimethylcyclopentanol. The alcohol itself can be prepared from the corresponding ketone, 3,3-dimethylcyclopentanone (B1585620). bohrium.com
| Precursor | Reagent | Product | Reaction Type |
| 3,3-Dimethylcyclopentyl Bromide | Thiourea, then NaOH(aq) | This compound | Nucleophilic Substitution |
| Di-(3,3-dimethylcyclopentyl) Disulfide | Zinc, HCl | This compound | Reduction |
| 3,3-Dimethylcyclopentene | H₂S, Catalyst | This compound | Electrophilic Addition |
Advanced Synthetic Strategies for Substituted Cyclopentane-1-thiols
Modern organic synthesis demands higher levels of efficiency, selectivity, and functional group tolerance. For a molecule like this compound, this translates to developing methods that can construct the substituted cyclopentane ring and introduce the thiol group in a controlled manner.
A key intermediate for the synthesis of this compound is 3,3-dimethylcyclopentanone. This ketone can be synthesized through various modern organic reactions. For instance, intramolecular aldol (B89426) condensation of a suitable diketone precursor can lead to the formation of a cyclopentenone, which can then be reduced. google.com While a direct synthesis for 3,3-dimethylcyclopentanone is not readily found in the literature, analogous syntheses for the cyclohexyl system, such as the reduction of dimedone, provide a blueprint. nih.govnih.gov
Once 3,3-dimethylcyclopentanone is obtained, it can be reduced to 3,3-dimethylcyclopentanol. bohrium.com This alcohol is a versatile intermediate that can be converted to the thiol via the methods described in section 2.2.3, such as conversion to a tosylate followed by reaction with a sulfur nucleophile.
Chemo- and Regioselective Preparations of the Cyclopentane Thiol Skeleton
The synthesis of this compound is not extensively detailed in dedicated literature; however, its preparation can be logically inferred from established chemo- and regioselective transformations of cyclic ketones. The primary synthetic route involves the conversion of the corresponding ketone, 3,3-dimethylcyclopentanone, a known chemical entity. chemsynthesis.com The key challenges in this synthesis are the selective reduction of the carbonyl group and the subsequent stereospecific introduction of the thiol functionality.
A plausible and controlled synthetic pathway commences with 3,3-dimethylcyclopentanone. The regioselectivity is inherently controlled by the starting material, as the carbonyl group is at the 1-position. The subsequent steps focus on chemoselective transformations to yield the desired thiol.
Step 1: Chemoselective Reduction of the Ketone The initial step is the reduction of 3,3-dimethylcyclopentanone to 3,3-dimethylcyclopentanol. This transformation can be achieved with high chemoselectivity using various reducing agents that selectively target the carbonyl group without affecting the alkyl framework.
Step 2: Conversion of the Alcohol to the Thiol The conversion of the resulting 3,3-dimethylcyclopentanol to the target thiol can be accomplished through several well-established methods that ensure high regioselectivity, placing the thiol group at the 1-position.
Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to a thioester using a thiolating agent like thioacetic acid, followed by hydrolysis to yield the thiol. This method is known for its mild conditions and stereochemical inversion at the carbon center.
Via Sulfonate Esters: The alcohol can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, provides the desired thiol. This two-step process is highly reliable and regioselective.
Below is a table summarizing the proposed synthetic transformations for preparing the cyclopentane thiol skeleton.
| Step | Transformation | Reagents and Conditions | Selectivity |
| 1 | Ketone Reduction | 1. Sodium borohydride (B1222165) (NaBH₄), Methanol (MeOH) 2. Lithium aluminum hydride (LiAlH₄), Diethyl ether (Et₂O) | Chemoselective |
| 2a | Alcohol to Thiol (Mitsunobu) | 1. Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Thioacetic acid (CH₃COSH) 2. Hydrolysis (e.g., NaOH, H₂O) | Regioselective |
| 2b | Alcohol to Thiol (via Tosylate) | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine 2. Sodium hydrosulfide (NaSH) or Thiourea/(NaOH, H₂O) | Regioselective |
Sustainable and Green Chemistry Approaches in Thiol Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organosulfur compounds, including thiols, to minimize environmental impact and enhance safety. mdpi.com These approaches focus on the use of greener solvents, catalysts, and energy sources, as well as improving atom economy.
Catalytic and Electrochemical Methods: Modern synthetic chemistry is moving away from stoichiometric reagents towards catalytic processes. For thiol synthesis and related reactions, several green catalytic systems have been developed.
Molybdenum-Catalyzed Oxidation: Research has shown that molybdenum catalysts can be used for the selective oxidation of thiols to disulfides using environmentally benign oxidants like hydrogen peroxide (H₂O₂) or even air. rsc.orgrsc.org While this is an oxidation reaction, the reverse process, the reduction of disulfides, is a key route to thiol synthesis, and the development of green catalysts for one direction often informs the other.
Electrochemical Synthesis: Electrochemistry offers a powerful and green alternative to traditional chemical redox reactions. The electrochemical oxidation of thioethers and thiols can be performed in continuous-flow microreactors, using water as the source of oxygen and avoiding harsh chemical oxidants. rsc.org Similarly, electrochemical methods can be developed for the reductive formation of thiols. The selectivity of these reactions can often be controlled simply by adjusting the applied potential. rsc.orgacs.org
Thiol-Ene Chemistry: The thiol-ene reaction is a "click" chemistry process that involves the addition of a thiol to an alkene. researchgate.net This reaction is highly efficient, often proceeds under mild conditions (such as UV initiation), is insensitive to oxygen, and can be performed in green solvents or even in bulk. researchgate.netresearchgate.netmonash.edu While this is a method for modifying molecules with thiols rather than synthesizing the thiol group itself, it represents a sustainable approach for creating complex sulfur-containing molecules. researchgate.netresearchgate.net For a precursor like 3,3-dimethylcyclopentene, a thiol-ene reaction could be a green route to functionalize the molecule, although controlling the regioselectivity would be a key challenge.
The following table summarizes some green chemistry approaches applicable to thiol synthesis.
| Approach | Key Principles | Advantages | Relevant Research |
| Catalytic Oxidation/Reduction | Use of catalysts (e.g., molybdenum-based) with green oxidants (H₂O₂, air) or reductants. rsc.orgrsc.org | Low catalyst loading, high selectivity, reduced waste, scalability. rsc.org | Molybdenum-catalyzed selective oxidation of thiols. rsc.orgrsc.org |
| Electrochemical Synthesis | Using electrical current to drive redox reactions, often in continuous-flow systems. rsc.org | Avoids chemical redox agents, high selectivity via potential control, use of water as an oxygen source. rsc.org | Environmentally benign electrochemical oxidation of thiols in a microreactor. rsc.org |
| Thiol-Ene "Click" Chemistry | Efficient radical-mediated addition of thiols to alkenes, often photoinitiated. researchgate.netresearchgate.net | High yields, rapid reaction, insensitivity to oxygen, can use green solvents or be solvent-free. researchgate.netresearchgate.net | Development of bio-based coatings and functional surfaces. researchgate.net |
| Use of Greener Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids. mdpi.com | Reduced environmental impact, improved safety. | Synthesis of heterocyclic compounds in water. nih.gov |
By integrating these chemo- and regioselective strategies with sustainable and green chemistry principles, the synthesis of this compound and other related compounds can be achieved in an efficient, controlled, and environmentally responsible manner.
Spectroscopic and Structural Elucidation of 3,3 Dimethylcyclopentane 1 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for the structural elucidation of 3,3-Dimethylcyclopentane-1-thiol, offering insights into the proton and carbon frameworks of the molecule.
Proton (¹H) NMR Analysis for Structural Confirmation and Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the structure of this compound by identifying the various proton environments within the molecule. The spectrum is expected to show distinct signals corresponding to the protons of the two methyl groups, the methylene (B1212753) groups of the cyclopentane (B165970) ring, the methine proton attached to the sulfur atom, and the thiol proton. The chemical shifts (δ) of these protons are influenced by their local electronic environments.
For a comparative understanding, the ¹H NMR spectrum of a similar compound, 3,3-dimethylpentane, shows signals for the methyl and methylene protons. chemicalbook.com In 1,3-dimethylbenzene, the alkyl protons have significantly different chemical shifts compared to the aromatic protons. docbrown.info The integration of the peak areas in the ¹H NMR spectrum provides the ratio of protons in different environments, which for this compound should correspond to its molecular formula. docbrown.info The splitting patterns of the signals, arising from spin-spin coupling between neighboring non-equivalent protons, provide valuable information about the connectivity of the atoms. docbrown.info
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Thiol (S-H) | 1.0 - 2.0 | Singlet (or Triplet) | 1H |
| Methine (CH-S) | 2.5 - 3.5 | Multiplet | 1H |
| Methylene (CH₂) | 1.2 - 2.2 | Multiplet | 6H |
| Methyl (CH₃) | 0.8 - 1.2 | Singlet | 6H |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Due to the symmetry in this compound, certain carbon atoms are chemically equivalent and will produce a single signal. For instance, the two methyl groups are equivalent. The number of signals in the ¹³C NMR spectrum directly indicates the number of non-equivalent carbon atoms. For example, cis-1,3-dimethylcyclohexane (B1347349) exhibits five absorptions in its ¹³C NMR spectrum due to symmetry. vaia.com Similarly, 1,1-dimethylcyclohexane (B3273568) shows five distinct signals. vaia.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| C-S | 40 - 50 |
| C(CH₃)₂ | 35 - 45 |
| CH₂ (adjacent to C(CH₃)₂) | 45 - 55 |
| CH₂ (adjacent to C-S) | 30 - 40 |
| CH₃ | 25 - 35 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and for determining the connectivity and stereochemistry of this compound. princeton.eduscribd.comwikipedia.orglibretexts.org
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.orglongdom.org It is instrumental in identifying which protons are adjacent in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). scribd.comwikipedia.org This allows for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically 2-4 bonds). princeton.eduscribd.com This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is crucial for determining the stereochemistry and three-dimensional structure of the molecule.
Conformational Analysis via NMR Spectroscopy, Including Pseudorotation of the Cyclopentane Ring
The cyclopentane ring in this compound is not planar and undergoes rapid conformational changes known as pseudorotation. acs.org NMR spectroscopy is a key technique for studying these conformational dynamics. nih.govnih.govcaltech.edu By analyzing the coupling constants and through variable temperature NMR studies, it is possible to gain insights into the preferred conformations (envelope or twist forms) of the cyclopentane ring and the energy barriers between them. The presence of the bulky dimethyl groups and the thiol substituent will influence the pseudorotational itinerary of the ring.
Mass Spectrometry (MS) Characterization
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govrjptonline.org In a GC-MS analysis of this compound, the compound is first vaporized and passed through a chromatographic column, which separates it from any impurities. nih.govmdpi.com The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ion peaks. nist.gov The fragmentation pattern is a unique fingerprint of the molecule and can be used for its definitive identification. For thiol compounds, characteristic fragmentation pathways often involve the loss of the SH group or cleavage of the C-S bond. google.com The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the compound's identity and purity. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. This high mass accuracy distinguishes between compounds that may have the same nominal mass but differ in their atomic composition.
For this compound (C₇H₁₄S), the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a reference for comparison with experimental HRMS data. The ability of modern mass analyzers, such as Time-of-Flight (TOF) and Orbitrap, to achieve high resolution and mass accuracy is fundamental to this process. nih.gov For instance, an Orbitrap mass analyzer can offer high sensitivity, resolution, and mass accuracy simultaneously. nih.gov The exact mass of a related compound, 1,3-dimethylcyclopentane (B1582162) (C₇H₁₄), is documented as 98.109550447 Da. nih.gov
The precise measurement provided by HRMS is critical for confirming the identity of this compound in a sample and for differentiating it from potential isomeric impurities or byproducts, which may have identical nominal masses but different elemental formulas.
Table 1: Theoretical Exact Mass of this compound
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|
This table presents the theoretically calculated monoisotopic mass for this compound based on the most abundant isotopes of its constituent atoms.
Direct Analysis in Real Time - Mass Spectrometry (DART-MS) for Rapid Reaction Monitoring
Direct Analysis in Real Time - Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. nih.govthermofisher.com This method is highly effective for real-time monitoring of chemical reactions. The DART source generates excited-state species, typically helium atoms, which ionize atmospheric molecules (like water) that then ionize the sample molecules through gas-phase reactions. nih.gov This "soft" ionization process often results in the generation of protonated molecules [M+H]⁺, providing direct molecular weight information.
In the context of synthesizing this compound, DART-MS can be employed to monitor the reaction progress by directly analyzing small aliquots of the reaction mixture. This allows for the rapid detection of the starting materials, intermediates, and the final product, helping to optimize reaction conditions such as temperature, pressure, and catalyst concentration. researchgate.net The high throughput and minimal sample preparation make DART-MS a powerful tool for screening reaction conditions and for quickly assessing the presence of the target compound. thermofisher.comtaylorandfrancis.com For instance, a DART-MS system can be set up to quantitatively monitor heterogeneous organic reactions, providing a direct and efficient analytical method. researchgate.net
Table 2: Application of DART-MS for Reaction Monitoring
| Analytical Stage | Analyte Type | Information Obtained | Benefit |
|---|---|---|---|
| Start of Reaction | Reactants | Initial concentration and purity | Confirms starting conditions |
| During Reaction | Reactants, Intermediates, Product | Reaction kinetics, intermediate formation/disappearance | Allows for real-time optimization |
| End of Reaction | Product, Byproducts | Reaction completion, yield estimation, impurity profile | Rapid assessment of reaction outcome |
This interactive table outlines how DART-MS can be utilized at different stages of a chemical reaction involving this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Fragmentation Pathway Elucidation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. nih.gov This method is particularly useful for analyzing complex mixtures, separating the components before they enter the mass spectrometer. youtube.com
In the analysis of this compound and its derivatives, an LC step would first separate the target compound from isomers, impurities, and other components in the sample matrix. The separated analyte then enters the mass spectrometer, where it is ionized. In a tandem MS experiment (MS/MS), a specific precursor ion (e.g., the molecular ion or protonated molecule of this compound) is selected and then fragmented through collision-induced dissociation (CID). nih.govuva.nl The resulting product ions are then analyzed, creating a fragmentation spectrum.
This fragmentation pattern is like a fingerprint for the molecule and is crucial for its structural elucidation. researchgate.net The fragmentation of thiols often involves the loss of the SH group or cleavage of the C-S bond. researchgate.net For this compound, expected fragmentation pathways could include the loss of the thiol group (•SH), loss of H₂S, and fragmentation of the cyclopentane ring. By analyzing these fragmentation pathways, detailed structural information can be obtained, confirming the identity of the compound and helping to characterize any related substances in the mixture. The high selectivity of LC-MS/MS allows for the detection and quantification of the analyte even at very low concentrations in complex matrices. nih.gov
Table 3: Potential Fragmentation Pathways of this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 131.0894 [M+H]⁺ | 97.0966 | H₂S |
| 131.0894 [M+H]⁺ | 79.0861 | C₂H₆S |
| 130.0816 [M]⁺ | 115.0581 | CH₃ |
| 130.0816 [M]⁺ | 97.0738 | SH |
This table provides hypothetical fragmentation data for this compound based on common fragmentation rules for thiols and cyclic alkanes. Actual fragmentation will depend on experimental conditions.
Vibrational Spectroscopy (IR and Raman)
Characterization of the Thiol (-SH) Functional Group
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule based on their characteristic vibrational frequencies. The thiol (-SH) group of this compound exhibits distinct vibrational modes that are readily identifiable. nih.gov
The most characteristic vibration of the thiol group is the S-H stretching (νS-H) mode. In IR and Raman spectra, this band typically appears in the region of 2550-2600 cm⁻¹. rsc.org While the IR absorption for the S-H stretch is often weak due to the small change in dipole moment, the Raman signal can be more prominent.
Another important vibrational mode is the C-S-H bending (δC-S-H) mode, which is expected to appear in the fingerprint region of the spectrum, typically around 800-900 cm⁻¹. rsc.org The C-S stretching (νC-S) vibration is also characteristic and is generally observed in the 600-780 cm⁻¹ range. rsc.org The precise positions of these bands can be influenced by the local molecular environment and conformation. Studies have shown that deuteration of the thiol proton can be used to confirm the assignment of these bands, as the S-D stretch will shift to a lower frequency. rsc.org
Table 4: Characteristic Vibrational Frequencies for the Thiol Group
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| S-H Stretch (νS-H) | 2550 - 2600 | Weak | Weak to Medium |
| C-S-H Bend (δC-S-H) | 800 - 900 | Medium | Weak |
This table summarizes the expected vibrational frequencies for the thiol functional group, which are key identifiers in the IR and Raman spectra of this compound.
Analysis of Cyclopentane Ring and Methyl Substituent Vibrational Modes
The vibrational spectrum of this compound is also defined by the modes associated with its cyclic alkane structure. The cyclopentane ring has several characteristic vibrational modes, including ring puckering and breathing vibrations, which occur at low frequencies.
The C-H stretching vibrations of the CH₂ groups in the cyclopentane ring and the CH₃ groups of the dimethyl substituents will appear as strong bands in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. docbrown.info Specifically, asymmetric and symmetric stretching modes for CH₃ and CH₂ groups can often be resolved.
Table 5: Expected Vibrational Modes for the Alkane Structure of this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Unit |
|---|---|---|
| C-H Stretch | 2850 - 3000 | CH₂, CH₃ |
| C-H Bend (Scissoring/Deformation) | 1450 - 1470 | CH₂, CH₃ |
| C-H Bend (Symmetric Deformation) | 1365 - 1385 | CH₃ (gem-dimethyl) |
This table details the primary vibrational modes expected from the hydrocarbon framework of this compound.
X-ray Crystallography of Crystalline Derivatives
Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for this compound or its crystalline derivatives could be located. The synthesis of a stable, crystalline derivative of this compound suitable for single-crystal X-ray diffraction analysis has not been reported in the available scientific literature. Therefore, a detailed analysis of its solid-state molecular geometry, bond parameters, intermolecular interactions, and crystal packing is not possible at this time.
For a comprehensive crystallographic study to be performed, a suitable crystalline derivative of this compound would first need to be synthesized. This would likely involve the reaction of the thiol group with a reagent that imparts a rigid and crystalline character to the resulting molecule, facilitating the growth of high-quality single crystals.
Determination of Solid-State Molecular Geometry and Bond Parameters
A hypothetical X-ray crystallography study of a suitable derivative would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would be crucial for understanding the conformation of the 3,3-dimethylcyclopentane ring in the solid state. The cyclopentane ring is known for its conformational flexibility, adopting various puckered conformations such as the envelope and twist forms to alleviate ring strain. mdpi.com The presence of the gem-dimethyl group at the 3-position would significantly influence the preferred conformation.
In such a hypothetical analysis, the key bond parameters to be determined would include:
C-C bond lengths within the cyclopentane ring
C-S bond length
S-H bond length (if the thiol is not derivatized)
Bond angles involving the atoms of the cyclopentane ring and the thiol substituent.
Torsion angles defining the puckering of the cyclopentane ring.
This data, once available, could be presented in a table similar to the hypothetical example below:
Hypothetical Bond Parameter Data Table
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | C1-C2 | Data not available |
| C2-C3 | Data not available | |
| C3-C4 | Data not available | |
| C4-C5 | Data not available | |
| C5-C1 | Data not available | |
| C3-C(CH₃) | Data not available | |
| C1-S | Data not available | |
| Bond Angle | C5-C1-C2 | Data not available |
| C1-C2-C3 | Data not available | |
| C2-C3-C4 | Data not available | |
| C3-C4-C5 | Data not available | |
| C4-C5-C1 | Data not available | |
| C5-C1-S | Data not available | |
| Torsion Angle | C5-C1-C2-C3 | Data not available |
| C1-C2-C3-C4 | Data not available | |
| C2-C3-C4-C5 | Data not available | |
| C3-C4-C5-C1 | Data not available | |
| C4-C5-C1-C2 | Data not available |
Analysis of Intermolecular Interactions and Crystal Packing
Van der Waals forces would also play a significant role in the crystal packing, particularly the interactions involving the methyl groups and the cyclopentane ring. The shape of the molecule, influenced by the ring conformation and the orientation of the substituents, would be a key factor in achieving efficient packing in the crystal lattice.
A detailed analysis would involve identifying and quantifying these interactions, which could be summarized in a table as shown in the hypothetical example below:
Hypothetical Intermolecular Interaction Data Table
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
| Hydrogen Bond | Data not available | Data not available | Data not available | Data not available |
| van der Waals | Data not available | Data not available | Data not available | Data not available |
Without experimental data, any further discussion on the specific crystal structure of a this compound derivative would be purely speculative.
Computational and Theoretical Investigations of 3,3 Dimethylcyclopentane 1 Thiol
Quantum Chemical Methods for Electronic Structure and Bonding
Quantum chemical methods are instrumental in elucidating the electronic characteristics and bonding nature of 3,3-dimethylcyclopentane-1-thiol. These ab initio (from first principles) approaches solve the Schrödinger equation to provide detailed information about electron distribution and energy levels. wikipedia.org
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules like this compound. nih.govrsc.org DFT calculations can determine the electron density distribution, which is crucial for understanding the molecule's reactivity and intermolecular interactions. Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of the molecule. arxiv.org For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed over the C-S bond and adjacent carbon atoms, indicating the site for potential nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations.
Table 2: Relative Conformational Energies of this compound Isomers Calculated by High-Level Ab Initio Methods
| Conformer | Relative Energy (kcal/mol) |
| Equatorial-Envelope | 0.00 |
| Axial-Envelope | 1.25 |
| Equatorial-Twist | 0.45 |
| Axial-Twist | 1.80 |
Note: The values presented in this table are hypothetical and representative of what would be expected from high-level ab initio calculations.
Molecular Mechanics and Dynamics Simulations
While quantum chemical methods are highly accurate, they are computationally expensive. Molecular mechanics and dynamics simulations offer a computationally efficient approach to explore the conformational landscape and dynamic behavior of larger systems over longer timescales. mdpi.com
Molecular mechanics (MM) force fields can be used to perform a comprehensive search of the conformational space of this compound. nih.gov This involves systematically rotating the rotatable bonds and exploring the different puckering states of the cyclopentane (B165970) ring to map out the potential energy surface. nih.govnih.gov This exploration helps in identifying all the low-energy conformers and the energy barriers that separate them. The resulting conformational energy landscape provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. nih.govnih.gov
The cyclopentane ring in this compound is not static but undergoes dynamic motions known as pseudorotation and ring puckering. Molecular dynamics (MD) simulations can be used to study these dynamic processes in detail. mdpi.comresearchgate.net By simulating the motion of the atoms over time, MD simulations can reveal the pathways and timescales of the interconversion between different puckered conformations, such as the envelope and twist forms. These simulations provide insights into the flexibility of the cyclopentane ring and how the dimethyl substitution and the thiol group influence its dynamic behavior.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are also valuable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of this compound. By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. A good agreement between the calculated and experimental spectra provides strong evidence for the proposed structure and conformational preferences of the molecule. Discrepancies, on the other hand, can point to the need for refinement of the computational model or a re-evaluation of the experimental data.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR (SH) | 1.3 ppm | 1.4 ppm |
| ¹³C NMR (C-S) | 45.2 ppm | 46.1 ppm |
| IR Freq (S-H stretch) | 2550 cm⁻¹ | 2560 cm⁻¹ |
Note: The values presented in this table are hypothetical and for illustrative purposes.
Computational Modeling of Reaction Mechanisms and Transition States
The investigation of reaction mechanisms involving this compound can be effectively carried out using quantum chemical methods, particularly Density Functional Theory (DFT). DFT has proven to be a powerful tool for elucidating the intricate details of chemical reactions, including the identification of transition states and the calculation of activation energies. nih.govnih.gov
A common reaction pathway for thiols is their involvement in radical-mediated processes. For instance, the reaction of this compound with a hydroxyl radical (•OH) would likely proceed via hydrogen abstraction from the thiol group, forming a thiyl radical. Computational modeling can map out the potential energy surface for this reaction, identifying the transition state structure and the associated energy barrier. The free energies of reaction (ΔG) and activation (ΔG‡) can be determined for various reaction pathways. nih.gov
The general steps to model such a reaction would include:
Geometry Optimization: The initial structures of the reactants (this compound and •OH), the transition state, and the products (the 3,3-dimethylcyclopentylthiyl radical and water) would be optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Transition State Search: Methods such as the synchronous transit-guided quasi-Newton (STQN) method would be employed to locate the transition state structure connecting the reactants and products.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to verify that the identified transition state correctly connects the reactant and product minima on the potential energy surface.
The choice of the DFT functional and basis set is crucial for obtaining accurate results. For instance, hybrid functionals like B3LYP or M06-2X, combined with a sufficiently large basis set such as 6-311+G(d,p), are commonly used for these types of calculations. nih.govresearchgate.net Solvation effects, which can significantly influence reaction energetics, can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model. nih.govyoutube.com
The insights gained from these computational models would provide a detailed understanding of the reactivity of this compound in various chemical environments and guide the design of experiments.
Derivation of Structure-Reactivity and Structure-Property Relationships
Computational chemistry is instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). nih.gov For this compound, these relationships can help predict its behavior based on its molecular structure.
A key property governing the reactivity of a thiol is its acidity, quantified by its pKa value. The pKa of a thiol is crucial for understanding its behavior in biological systems and its nucleophilicity in chemical reactions. nih.govrsc.org DFT calculations, coupled with appropriate solvation models, can predict the pKa of thiols with a reasonable degree of accuracy. nih.govresearchgate.net The methodology typically involves calculating the Gibbs free energy change for the deprotonation reaction in the solvent of interest. Studies have shown that including explicit solvent molecules in the computational model can improve the accuracy of pKa predictions for thiols. nih.gov
To illustrate a structure-property relationship, one could computationally determine the pKa values for a series of related cyclopentanethiols. The introduction of the gem-dimethyl group at the 3-position in this compound is expected to have a minor electron-donating effect through hyperconjugation, which would slightly increase the pKa compared to cyclopentanethiol (B157770).
Table 1: Predicted pKa Values and S-H Bond Dissociation Enthalpies (BDE) for Selected Cyclopentanethiols
| Compound | Predicted pKa | S-H BDE (kcal/mol) |
| Cyclopentanethiol | 10.8 | 85.5 |
| 1-Methylcyclopentane-1-thiol | 11.2 | 86.1 |
| 3-Methylcyclopentane-1-thiol | 10.9 | 85.7 |
| This compound | 11.0 | 85.9 |
Note: The data in this table are illustrative and represent expected trends based on computational chemistry principles. They are not based on published experimental or computational results for these specific molecules.
Another important descriptor for reactivity is the S-H bond dissociation enthalpy (BDE), which relates to the ease of forming the thiyl radical. A lower BDE indicates a weaker S-H bond and a higher propensity for radical formation. Computational methods can accurately calculate BDEs, providing insight into the antioxidant potential and radical reactivity of thiols. nih.gov For this compound, the BDE would be influenced by the stability of the resulting thiyl radical.
Furthermore, frontier molecular orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide valuable information about the molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. nih.gov Good linear relationships between pKa values and the natural charges on the sulfur atom have also been observed for various thiols. rsc.org
By systematically modifying the structure of this compound in silico (e.g., changing the position of the methyl groups or introducing other substituents) and calculating these properties, a comprehensive understanding of its structure-reactivity and structure-property relationships can be developed.
Reactivity of the Thiol (-SH) Functional Group
The reactivity of this compound is primarily dictated by the thiol (-SH) functional group. This group is known for its distinct chemical behaviors, including its acidity, nucleophilicity, and susceptibility to oxidation. The presence of the bulky 3,3-dimethylcyclopentyl group can sterically influence the accessibility of the thiol group, potentially affecting reaction rates compared to unhindered thiols.
Acid-Base Properties and the Generation of Thiolate Anions
Thiols are generally more acidic than their alcohol counterparts. The sulfur atom, being larger and more polarizable than oxygen, can better stabilize the negative charge of the resulting thiolate anion (RS⁻). The pKa of a thiol typically ranges from 10 to 11 in aqueous solution. For this compound, the pKa is expected to be within this range, influenced by the electron-donating nature of the alkyl group.
The generation of the 3,3-dimethylcyclopentane-1-thiolate anion is readily achieved by treating the thiol with a suitable base. The choice of base depends on the reaction conditions and the desired concentration of the thiolate.
Common Bases for Thiolate Generation:
| Base | Strength | Typical Solvent | Notes |
| Sodium Hydroxide (NaOH) | Strong | Water, Alcohols | Effective for generating thiolates in protic solvents. |
| Sodium Hydride (NaH) | Strong | THF, DMF | A powerful, non-nucleophilic base suitable for aprotic solvents. |
| Triethylamine (Et₃N) | Weak | Organic Solvents | Often used as a mild base in organic reactions. |
| 1,8-Diazabicycloundec-7-ene (DBU) | Strong | Organic Solvents | A non-nucleophilic, sterically hindered base. |
The resulting thiolate anion is a potent nucleophile, significantly more so than the parent thiol, due to the concentrated negative charge on the sulfur atom.
Nucleophilic Reactivity in Organic Transformations
The lone pairs of electrons on the sulfur atom of this compound, and more so the negative charge on its conjugate base, the thiolate anion, make it an excellent nucleophile in a variety of organic reactions. mdpi.com
Conjugate Addition (Michael-type) and Thiol-Ene Reactions
Michael Addition: this compound can undergo conjugate addition, also known as Michael addition, to α,β-unsaturated carbonyl compounds and other activated alkenes. acsgcipr.org This reaction involves the 1,4-addition of the thiol across the conjugated system. The reaction can be catalyzed by a base, which generates the more nucleophilic thiolate anion. acsgcipr.org In some instances, the reaction can proceed without a catalyst, particularly with highly reactive Michael acceptors. acsgcipr.org
Thiol-Ene Reaction: The thiol-ene reaction is a powerful and efficient method for the formation of thioethers. wikipedia.org It involves the addition of a thiol across a double bond. This reaction can proceed through two primary mechanisms:
Radical Addition: This is the most common pathway and is typically initiated by light, heat, or a radical initiator. wikipedia.orgacsgcipr.org The process begins with the formation of a thiyl radical (RS•), which then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. wikipedia.orgacsgcipr.org This radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. acsgcipr.org Thiol-ene reactions are known for their high yields, stereoselectivity, and tolerance of a wide range of functional groups, earning them a place in the category of "click chemistry". wikipedia.org
Michael Addition: As discussed previously, if the alkene is part of a conjugated system (e.g., an α,β-unsaturated ester), the addition can proceed via a Michael-type mechanism, often catalyzed by a base or a phosphine. acsgcipr.orgrsc.org
The thiol-ene reaction has found widespread application in materials science, particularly in the synthesis of polymers and for surface patterning. wikipedia.orgnih.gov
Oxidation Chemistry of Thiols
The sulfur atom in a thiol has an oxidation state of -2 and is readily oxidized to various higher oxidation states.
Formation of Disulfides and Polysulfides
One of the most common and important reactions of thiols is their oxidation to disulfides. biolmolchem.com In this reaction, two molecules of this compound would couple to form bis(3,3-dimethylcyclopentyl) disulfide, with the concurrent loss of two protons and two electrons.
This oxidation can be effected by a wide variety of oxidizing agents. Mild oxidants are generally sufficient, and the reaction can often be carried out in the presence of air (O₂), particularly under basic conditions or in the presence of a metal catalyst.
Common Oxidizing Agents for Thiol to Disulfide Conversion:
| Oxidant | Conditions | Notes |
| Oxygen (Air) | Basic pH, metal catalysts | A common and mild method. |
| Hydrogen Peroxide (H₂O₂) | Various | A clean oxidant, with water as the only byproduct. |
| Iodine (I₂) | Mildly basic | A classic method for quantitative thiol analysis. |
| Dimethyl Sulfoxide (DMSO) | Acidic (e.g., with HI) or high temperatures | A versatile oxidant. biolmolchem.com |
| N-Anomeric Amides | Mild, room temperature | A newer method that proceeds via a radical pathway. nih.gov |
The disulfide bond is a key structural feature in many proteins and peptides, where it forms cross-links between cysteine residues. biolmolchem.comnih.gov The formation of disulfides can be reversible, and the disulfide bond can be cleaved back to the corresponding thiols using reducing agents.
Under certain conditions, further oxidation of the thiol or the disulfide can occur, leading to the formation of polysulfides (containing S-S-S or longer chains), thiosulfinates, thiosulfonates, and ultimately to sulfonic acids (R-SO₃H), where the sulfur atom reaches its highest oxidation state of +6. biolmolchem.com The controlled oxidation to the disulfide is therefore a key consideration in the synthetic chemistry of thiols. biolmolchem.com
Pathways to Sulfenic, Sulfinic, and Sulfonic Acids
The sulfur atom in this compound, like other thiols, is susceptible to oxidation, which can lead to a series of sulfur-oxygenated acids. The oxidation process is sequential, with the oxidation state of sulfur progressively increasing. Natural oxidants like hydrogen peroxide can oxidize protein thiols (RSH) through sulfenic acid (RSOH) and sulfinic acid (RSO₂H) to finally yield sulfonic acid (RSO₃H). acs.orgnih.gov
The primary oxidation product is the corresponding sulfenic acid, 3,3-dimethylcyclopentane-1-sulfenic acid. This species is typically a transient intermediate, highly reactive and difficult to isolate. researchgate.net Further oxidation of the sulfenic acid yields the more stable sulfinic acid, 3,3-dimethylcyclopentane-1-sulfinic acid. nih.govyoutube.com Under strong oxidizing conditions, the final and most stable oxidation product is 3,3-dimethylcyclopentane-1-sulfonic acid. nih.govtau.ac.il
Thiol to Sulfenic Acid: R-SH + [O] → R-SOH
Sulfenic Acid to Sulfinic Acid: R-SOH + [O] → R-SO₂H
Sulfinic Acid to Sulfonic Acid: R-SO₂H + [O] → R-SO₃H
This oxidation can be achieved using various oxidizing agents. For instance, the HOF·CH₃CN complex is effective for oxidizing a variety of thiols to their corresponding sulfonic or sulfinic acids under mild conditions, with high yields and short reaction times. tau.ac.il
Investigation of Oxidation Mechanisms and Intermediates
The mechanism of thiol oxidation is complex and can proceed through different pathways depending on the reaction conditions, such as pH and the nature of the oxidant. acs.orgnih.gov Studies on model thiols reacting with hydrogen peroxide (H₂O₂) reveal two primary pathways: a neutral pathway and an anionic pathway involving the thiolate (RS⁻). acs.orgnih.govacs.org
Anionic Pathway: The thiolate anion is significantly more reactive than the neutral thiol. nih.govacs.org The mechanism involves a nucleophilic attack of the thiolate on the peroxide's oxygen atom. nih.gov This pathway generally has lower reaction barriers for all three oxidation steps (thiol to sulfenic acid, sulfenic to sulfinic acid, and sulfinic to sulfonic acid). acs.org
Neutral Pathway: While the neutral thiol is less reactive, its oxidation can be facilitated by a "Solvent-Assisted Proton Exchange" (SAPE) mechanism. acs.org In this process, solvent molecules or other polar ligands in the environment help to lower the reaction barrier. acs.orgnih.govacs.org
Intermediates: Sulfenic acids are key but often elusive intermediates in the oxidation of thiols. researchgate.netnih.gov Their transient nature makes direct observation challenging, though their existence is inferred from trapping experiments and kinetic studies. researchgate.netnih.gov For example, sulfenic acids can react selectively with 1,3-diones like dimedone, which provides a method for their detection. nih.gov Sulfinic acids are more stable intermediates and can be isolated before further oxidation to sulfonic acids. nih.gov The reaction of a thiol radical (RS•) with a hydroxyl radical (•OH) can also lead to the formation of sulfenic acid, which is then rapidly oxidized to sulfinic and sulfonic acids. researchgate.net
Reduction Chemistry of Thiols (e.g., Thiol-Dependent Reductions)
The reduction chemistry relevant to this compound primarily involves the interconversion between the thiol and its corresponding disulfide, bis(3,3-dimethylcyclopentyl) disulfide. This is a fundamental redox process in sulfur chemistry. libretexts.org
Oxidation (Disulfide Formation): Two molecules of the thiol can be oxidized to form a disulfide bond (S-S). youtube.comyoutube.com 2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻
Reduction (Thiol Formation): The disulfide can be reduced back to two molecules of the thiol. youtube.comyoutube.com This reaction breaks the sulfur-sulfur bond and adds a hydrogen atom to each sulfur. youtube.com
In biological systems, this redox balance is often maintained by thiol-dependent reductants like glutathione (B108866) (GSH). libretexts.orgnih.gov An enzyme, glutathione reductase, uses a reducing agent like NADPH to regenerate GSH from its oxidized disulfide form (GSSG). libretexts.org In a laboratory setting, reducing agents such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) are commonly used to keep proteins in their reduced, free-thiol state by preventing or reversing disulfide bond formation. libretexts.org Thiol-dependent peroxidases are also crucial in detoxifying hydroperoxides. nih.gov
Participation in Radical Reactions and Chain Transfer Processes
The sulfur-hydrogen bond in thiols like this compound is relatively weak, allowing it to act as an efficient hydrogen donor in radical reactions. This property makes thiols excellent chain transfer agents in free-radical polymerization. researchgate.netnih.gov
In such a process, a growing polymer radical chain (P•) abstracts the hydrogen atom from the thiol (RSH), terminating the polymer chain and creating a new thiyl radical (RS•). researchgate.net
P• + RSH → PH + RS•
This thiyl radical is then capable of initiating a new polymer chain by adding to a monomer molecule. nih.govnih.gov This chain transfer mechanism is crucial for controlling the molecular weight of polymers. researchgate.net The effectiveness of a thiol as a chain transfer agent is attributed to the weakness of the S-H bond and the high reactivity of the resulting thiyl radical toward double bonds. researchgate.net The process of alternating addition and chain transfer reactions is a hallmark of thiol-ene polymerizations, which proceed via a step-growth mechanism and can help in reducing polymerization-induced stress. nih.govnih.gov
Reactions Involving the 3,3-Dimethylcyclopentane Ring System
While the thiol group is the most reactive site, the cyclopentane ring can also participate in reactions, typically under more energetic conditions.
Ring-Opening Reactions and Hydrogenolysis under Catalytic Conditions
The cyclopentane ring is a stable five-membered carbocycle. Its ring-opening requires significant energy and is typically achieved through catalytic hydrogenolysis. Hydrogenolysis is a chemical reaction where a carbon-carbon bond is cleaved by the action of hydrogen. iupac.org
For cyclopentane and its derivatives, this reaction is usually performed on metal catalysts, such as palladium, at elevated temperatures. rsc.org The reaction breaks a C-C bond in the ring and adds hydrogen atoms, resulting in an acyclic alkane. For this compound, hydrogenolysis would likely lead to a mixture of branched alkanes, although the C-S bond is also susceptible to cleavage under these conditions. Studies on palladium catalysts have shown that the turnover number for cyclopentane hydrogenolysis can be independent of the metal's dispersion on clean supports. rsc.org However, the presence of contaminants like sulfur can preferentially inhibit the hydrogenolysis reaction. rsc.org
Functionalization of the Cyclopentane Ring
Introducing additional functional groups onto the cyclopentane ring of this compound, while preserving the thiol group (or having it protected), would require synthetic strategies common in hydrocarbon chemistry. There are numerous preparative routes to create polyfunctionalized cyclopentane derivatives. nih.gov
Strategies for functionalization often begin with a pre-functionalized cyclopentane starting material. nih.govoregonstate.edu For instance, rhodium-catalyzed intramolecular C-H insertion reactions have been used to construct functionalized cyclopentane rings. oregonstate.edu Another approach involves starting with a molecule that already contains the five-membered ring and then adding functionality, such as through bromination followed by substitution reactions. nih.gov Given the presence of the two methyl groups at the 3-position, direct functionalization of the ring would likely occur at the other, less sterically hindered positions (C2, C4, or C5).
Catalyzed Transformations of this compound
Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific research focused on the catalyzed transformations of this compound. While the reactivity of thiols, in general, is a well-documented area of chemical research, specific studies detailing the behavior of this particular substituted cyclopentanethiol in the presence of catalysts are not publicly available. This includes a lack of information on both transition metal-catalyzed reactions and organocatalytic applications involving this compound.
Transition Metal-Catalyzed Reactions
There is no available research detailing the transition metal-catalyzed reactions of this compound. General methodologies for transition metal-catalyzed carbon-sulfur bond formation, such as cross-coupling and addition reactions, are prevalent in organic synthesis. These reactions often employ catalysts based on palladium, nickel, copper, and other transition metals to facilitate the formation of thioethers and other sulfur-containing compounds from a variety of thiol precursors. However, the application of these methods to this compound, and the specific outcomes of such reactions, have not been reported.
Kinetic and Thermodynamic Studies of Thiol Reactivity
Consistent with the lack of information on its catalyzed reactions, there are no specific kinetic or thermodynamic studies available for this compound. Such studies are crucial for understanding the reactivity of a compound, including its reaction rates under various conditions and the energy changes associated with its chemical transformations. The absence of this data for this compound means that its reactivity profile, bond dissociation energies, and other fundamental thermodynamic and kinetic parameters have not been experimentally determined or computationally modeled.
Conclusion
3,3-Dimethylcyclopentane-1-thiol is a fascinating molecule that resides at the intersection of cyclic alkane and organosulfur chemistry. Its structure, featuring a gem-dimethyl substituted cyclopentane (B165970) ring and a reactive thiol group, gives rise to a unique set of physicochemical properties and reactivity. While detailed research on this specific compound is limited, by understanding the fundamental principles of its constituent parts, we can infer its likely chemical behavior and potential for future applications in both materials science and synthetic organic chemistry. Further investigation into the synthesis and reactivity of this and related compounds will undoubtedly continue to enrich the field of organic chemistry.
Applications of 3,3 Dimethylcyclopentane 1 Thiol in Organic Synthesis
Role as a Versatile Nucleophilic Reagent
Thiols are well-established as potent nucleophiles in organic synthesis, owing to the high polarizability of the sulfur atom and the relative weakness of the S-H bond. The sulfur atom in 3,3-dimethylcyclopentane-1-thiol, bearing a lone pair of electrons, can readily attack electrophilic centers. In the presence of a base, the corresponding thiolate anion (3,3-dimethylcyclopentanethiolate) is formed, which is an even stronger nucleophile.
Synthesis of Novel Sulfur-Containing Heterocyclic Compounds
The incorporation of sulfur atoms into heterocyclic rings is a significant area of medicinal and materials chemistry. Thiols are crucial starting materials for the synthesis of various sulfur-containing heterocycles. General synthetic routes include the reaction of dithiols with di-electrophiles or the reaction of a thiol with a molecule containing another functional group that can undergo intramolecular cyclization.
While numerous methods exist for the synthesis of sulfur-containing heterocycles, no specific literature has been found that utilizes this compound as a precursor. The synthesis of novel heterocycles derived from this specific thiol remains an unexplored area of research.
Application in Protecting Group Chemistry for Carbonyls and Alcohols
Thiols are frequently employed to protect carbonyl groups. In the presence of a Lewis or Brønsted acid catalyst, thiols react with aldehydes and ketones to form dithioacetals or dithioketals, respectively. These protecting groups are stable under a wide range of conditions, including those that would affect the unprotected carbonyl, and can be removed using various reagents, such as those containing Hg(II) or through oxidation.
Furthermore, while less common than for carbonyls, thiols can be used to protect alcohols, typically after conversion of the alcohol to a good leaving group. Despite these general principles, there is no specific documentation of this compound being used for the protection of carbonyls or alcohols in the scientific literature.
Utilization in Stereocontrolled Reactions and as Chiral Auxiliaries
The cyclopentane (B165970) ring of this compound is achiral due to a plane of symmetry passing through the C1 carbon and bisecting the C3-C4 bond. Therefore, in its racemic form, it cannot function as a chiral auxiliary to induce stereoselectivity in reactions. For a molecule to act as a chiral auxiliary, it must itself be chiral and enantiomerically pure. While chiral thiols, such as certain monoterpene thiols, have been successfully used as chiral auxiliaries, this compound does not fit this category. There is no evidence in the literature of its use in stereocontrolled reactions.
Precursor in the Construction of Complex Functionalized Organic Molecules
The potential of this compound as a building block for more complex molecules is theoretically plausible. The thiol group offers a handle for a variety of transformations, allowing for its incorporation into larger molecular scaffolds. However, without specific examples of its reactivity and the yields of its derivatives, its practical utility as a precursor in complex molecule synthesis remains speculative. The lack of commercial availability of this compound, as it is listed as discontinued (B1498344) by some suppliers, further suggests its limited use in synthetic applications to date.
Applications of 3,3 Dimethylcyclopentane 1 Thiol in Materials Science and Nanotechnology
Surface Modification and Ligand Chemistry for Nanoparticles
A thorough search of scholarly articles and technical papers did not yield any specific examples of 3,3-dimethylcyclopentane-1-thiol being used for the surface modification or as a ligand for nanoparticles.
Thiol-Capped Metal Nanoparticles (e.g., Gold Nanoparticles)
There is no available research demonstrating the use of this compound as a capping agent for the synthesis or functionalization of metal nanoparticles, including gold nanoparticles. General principles of nanoparticle synthesis often utilize alkanethiols to stabilize particles and prevent aggregation. The strong affinity of sulfur for noble metal surfaces is a primary driving force for the formation of a protective monolayer. However, no studies have been published that specifically employ this compound for this purpose.
Role in Polymer Chemistry and as Polymerization Initiators/Chain Transfer Agents
No specific data or research articles were found that describe the role of this compound in polymer chemistry, either as a polymerization initiator or as a chain transfer agent. Thiols are well-known to act as effective chain transfer agents in free radical polymerization, a process used to control the molecular weight of polymers. The transfer of a hydrogen atom from the thiol's S-H group to a growing polymer radical terminates that chain and initiates a new one. However, the chain transfer constant for this compound has not been determined, and its specific use in this context is not reported.
Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces
There is no literature available on the formation of self-assembled monolayers (SAMs) using this compound on any metal surface. Alkanethiols are widely known to spontaneously form highly ordered, crystalline-like monolayers on noble metal surfaces such as gold, silver, and copper. These SAMs are used to precisely control the interfacial properties of materials for applications in electronics, sensors, and biocompatible coatings. The structure and properties of a SAM are dependent on the molecular structure of the thiol, including the length of the alkyl chain and any functional groups. Without experimental studies, the specific packing arrangement and resulting surface properties of a SAM formed from this compound remain unknown.
Use as a Cross-linking Agent in Polymer Networks and Soft Materials
No published research indicates the use of this compound as a cross-linking agent in polymer networks or soft materials. Thiols can participate in cross-linking reactions, such as in thiol-ene chemistry, where a thiol reacts with a molecule containing a double bond to form a cross-linked network. These networks are used in a variety of materials, including hydrogels, elastomers, and adhesives. The bifunctional or multifunctional nature of a thiol is typically required for it to act as a cross-linker. As this compound is a monothiol, it would not be expected to act as a cross-linking agent on its own, but could be used to modify polymer chains that are then cross-linked through other mechanisms. However, no such applications have been reported for this specific compound.
Advanced Analytical Methodologies for 3,3 Dimethylcyclopentane 1 Thiol Research
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the separation of components within a mixture. For a volatile and reactive compound like 3,3-Dimethylcyclopentane-1-thiol, several chromatographic techniques are particularly well-suited.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the quantitative analysis and preparative purification of thiols. gilson.comteledynelabs.comwarwick.ac.uk While direct HPLC analysis of volatile thiols can be challenging, derivatization is often employed to enhance detection and improve chromatographic behavior. mdpi.comresearchgate.netresearchgate.net Reagents such as 4,4'-dithiodipyridine (DTDP) and ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) react with the thiol group to form stable, highly detectable derivatives. mdpi.comacs.org
For quantitative analysis, HPLC coupled with fluorescence or UV-Vis detectors offers high sensitivity and linearity. mdpi.comnih.gov The use of an internal standard, such as N-acetylcysteine, can improve the accuracy and precision of the quantification. mdpi.com Method validation is crucial and typically involves assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. researchgate.net
Preparative HPLC is invaluable for isolating pure this compound from reaction mixtures or complex matrices for further structural elucidation or use in subsequent experiments. gilson.comteledynelabs.comwarwick.ac.uk The scalability of HPLC allows for the purification of quantities ranging from micrograms to grams. warwick.ac.uk
Table 1: HPLC Parameters for Thiol Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-phase (e.g., C18, AQ-C18) | mdpi.comresearchgate.net |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffers (e.g., phosphate, citrate, acetate) | mdpi.comacs.org |
| Detection | Fluorescence (with derivatization), UV-Vis | mdpi.comresearchgate.netnih.gov |
| Derivatizing Agents | SBD-F, DTDP, N-ethylmaleimide | mdpi.comresearchgate.netacs.org |
| Flow Rate | 0.3 - 1.0 mL/min | mdpi.com |
| Column Temperature | 25 - 40 °C | mdpi.comnih.gov |
Gas Chromatography (GC) with Various Detectors (e.g., FID, TCD, FPD)
Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. wur.nl The choice of detector is critical for achieving the desired selectivity and sensitivity for sulfur-containing compounds. mdpi.comnih.govfrontiersin.org
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides good sensitivity. measurlabs.com While not specific to sulfur, it is robust and widely used for quantifying organic analytes when interferences from other co-eluting organic compounds are not a concern. measurlabs.com
Thermal Conductivity Detector (TCD): The TCD is a less sensitive, universal detector that responds to any compound with a thermal conductivity different from the carrier gas. oup.com Its application for trace thiol analysis is limited due to its higher detection limits. chromforum.org However, in parallel configurations with more sensitive detectors, it can be used to analyze major non-sulfur components of a mixture simultaneously. oup.com
Flame Photometric Detector (FPD): The FPD is highly selective for sulfur and phosphorus compounds, making it an excellent choice for analyzing thiols in complex matrices. wur.nlmdpi.com It offers high sensitivity, often in the low parts-per-billion (ppb) range. However, it can be prone to quenching effects from co-eluting hydrocarbons, which can suppress the sulfur response. wur.nl
To improve the chromatographic performance and stability of thiols, derivatization with reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) can be employed prior to GC analysis. mdpi.com
Table 2: Comparison of GC Detectors for Thiol Analysis
| Detector | Principle | Selectivity | Sensitivity | Common Applications |
|---|---|---|---|---|
| FID | Ionization in a hydrogen-air flame | Non-selective for hydrocarbons | Good (ng level) | General organic compound analysis |
| TCD | Change in thermal conductivity | Universal | Low (ppm level) | Analysis of permanent gases and high concentration components |
| FPD | Chemiluminescence in a hydrogen-rich flame | Selective for Sulfur and Phosphorus | High (ppb level) | Trace sulfur compound analysis in environmental and food samples |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of chemical reactions and for screening purposes. chemistryhall.comukessays.com For a reaction involving this compound, TLC can be used to track the consumption of the starting material and the formation of the product by comparing their respective retention factors (Rf values). chemistryhall.comrochester.edu
Hyphenated Techniques for Comprehensive Chemical Analysis
Hyphenated techniques, which couple a separation method with a detection method, provide a powerful approach for the comprehensive analysis of complex mixtures.
GC-MS and LC-MS/MS for Component Identification in Mixtures
The coupling of chromatography with mass spectrometry offers both separation and structural identification capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the identification of volatile and semi-volatile compounds. dss.go.thnih.gov As this compound and its derivatives are separated on the GC column, they enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. chromforum.org This allows for unambiguous identification by comparing the obtained spectrum with library spectra or through interpretation of the fragmentation pattern. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity. chromforum.org The analysis of thiols by GC-MS can be challenging due to their reactivity and potential for poor chromatographic peak shape, but derivatization can mitigate these issues. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for analyzing compounds that are not amenable to GC, or for enhanced selectivity in complex matrices. acs.orgmdpi.comresearchgate.net After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization, ESI) and then subjected to tandem mass spectrometry (MS/MS). nih.govsfrbm.orgnih.gov In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels, even in the presence of co-eluting interferences. acs.org Derivatization is often employed to improve ionization efficiency and chromatographic retention of thiols. acs.orgacs.org
Thermal Analysis Techniques for Derivative Characterization
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. wikipedia.org For the derivatives of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly insightful.
TGA provides a quantitative measure of the mass change of a sample as it is heated at a controlled rate. libretexts.org This technique is instrumental in determining the thermal stability of the derivatives of this compound. The process involves heating the sample in a controlled atmosphere, which can be inert (like nitrogen) or reactive (like air). tainstruments.com
The resulting TGA curve plots the percentage of weight loss against temperature. Key information derived from this analysis includes:
Onset of Decomposition: The temperature at which the derivative begins to degrade.
Decomposition Profile: The pattern of weight loss can indicate single or multi-step degradation processes.
Residual Mass: The amount of non-volatile residue remaining at the end of the analysis provides insights into the final decomposition products.
For instance, in the study of thiol-ene networks, TGA has been used to assess the thermal stability of the cured materials. researchgate.net The onset temperature and the temperature at the maximum mass loss rate are critical parameters obtained from TGA curves. researchgate.net
Below is a hypothetical TGA data table for a derivative of this compound, illustrating the type of data generated.
| Temperature (°C) | Mass (%) |
| 50 | 100.0 |
| 100 | 99.8 |
| 150 | 99.5 |
| 200 | 98.0 |
| 250 | 85.2 |
| 300 | 60.1 |
| 350 | 25.7 |
| 400 | 5.3 |
This interactive table showcases a typical thermal degradation profile where significant mass loss begins to occur above 200°C.
DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. wikipedia.org This method is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. wikipedia.orgnih.gov
When analyzing derivatives of this compound, DSC can reveal:
Melting Point (Tm): The temperature at which the solid derivative transitions into a liquid. This is observed as an endothermic peak on the DSC curve.
Glass Transition Temperature (Tg): For amorphous or semi-crystalline derivatives, the Tg represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. wikipedia.org This appears as a step-like change in the heat flow signal.
Heat of Fusion (ΔHf): The area under the melting peak can be integrated to determine the enthalpy change associated with melting, providing information on the crystallinity of the material.
The study of thiol-epoxy resins, for example, utilizes DSC to observe the exotherms associated with curing reactions and to calculate activation energies for these processes. researchgate.net
A representative DSC data table for a hypothetical derivative is presented below.
| Temperature (°C) | Heat Flow (mW) |
| 20 | 0.0 |
| 40 | 0.1 |
| 60 | 0.5 (Tg onset) |
| 80 | 1.2 |
| 100 | 0.2 |
| 120 | 0.3 |
| 140 | 5.8 (Tm peak) |
| 160 | 0.4 |
This interactive table illustrates the detection of a glass transition starting around 60°C and a distinct melting point at 140°C.
Electrochemical Methods for Reactivity and Redox Behavior Studies
Electrochemical methods are pivotal for investigating the reactivity and redox (reduction-oxidation) behavior of molecules like this compound. These techniques involve measuring the current or potential changes in an electrochemical cell containing the compound of interest.
The thiol group (-SH) is electrochemically active and can undergo oxidation to form disulfides (R-S-S-R) and other oxidized species. Understanding this redox behavior is crucial for applications where the compound might be exposed to oxidative or reductive environments.
Key electrochemical techniques include:
Cyclic Voltammetry (CV): This is a widely used technique to probe the redox properties of a compound. It involves scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram can reveal the oxidation and reduction potentials of the thiol group and the reversibility of these processes.
Linear Sweep Voltammetry (LSV): Similar to CV, but the potential is scanned in one direction only. It is often used to determine the oxidation or reduction potential of a species.
Potentiometry: This method measures the potential of an electrochemical cell under zero current conditions. It can be used to determine the equilibrium potential of a redox couple.
Research on the oxidative coupling of thiols often employs electrochemical methods to study the reaction mechanisms. nih.gov These studies can help in developing milder and more efficient methods for synthesizing disulfides. nih.gov
A hypothetical data table from a cyclic voltammetry experiment on this compound is provided below.
| Potential (V vs. Ag/AgCl) | Current (µA) |
| 0.0 | 0.1 |
| 0.2 | 0.5 |
| 0.4 | 2.3 |
| 0.6 | 15.8 (Oxidation Peak) |
| 0.8 | 5.1 |
| 1.0 | 1.2 |
| 0.8 | -0.8 |
| 0.6 | -1.5 |
| 0.4 | -0.9 |
| 0.2 | -0.2 |
| 0.0 | 0.0 |
This interactive table shows the current response as the potential is swept, indicating an oxidation event with a peak at 0.6 V.
By employing these advanced analytical methodologies, researchers can build a comprehensive profile of this compound and its derivatives, paving the way for their potential application in various scientific and industrial fields.
Future Research Directions and Outlook for 3,3 Dimethylcyclopentane 1 Thiol
Exploration of Novel and Efficient Synthetic Pathways
The synthesis of sterically hindered thiols such as 3,3-Dimethylcyclopentane-1-thiol presents unique challenges and opportunities. Future research will likely focus on developing novel and efficient synthetic routes that can overcome the steric hindrance imposed by the gem-dimethyl group adjacent to the thiol-bearing carbon.
A primary precursor for this thiol is 3,3-Dimethylcyclopentan-1-one . Research into optimized syntheses of this ketone will be a crucial first step. From the ketone, several pathways to the thiol can be explored. A common laboratory method involves the conversion of a ketone to a dithioketal, followed by reduction. wikipedia.orgwikipedia.org This two-step process, while established, could be optimized for efficiency and yield for this specific substrate.
Future investigations could explore direct conversion methods to improve atom economy and reduce step counts. One potential avenue is the reductive thiolation of the ketone. The development of new reagents and catalysts for this transformation will be a significant area of research.
Below is a table outlining potential synthetic pathways that warrant investigation for producing this compound.
| Pathway | Starting Material | Key Intermediates/Reagents | Potential Advantages | Research Focus |
| Dithioketal Reduction | 3,3-Dimethylcyclopentan-1-one | 1,2-Ethanedithiol, Raney Nickel | Established methodology wikipedia.org | Optimization of reaction conditions, exploring alternative reducing agents. |
| Thiourea (B124793) Alkylation | 3,3-Dimethylcyclopentyl Halide | Thiourea, followed by hydrolysis | Good for primary and secondary halides wikipedia.orgyoutube.com | Synthesis of the halide precursor, minimizing elimination side reactions. |
| Reductive Thiolation | 3,3-Dimethylcyclopentan-1-one | H₂S or a thiolating agent, reducing agent | Direct conversion, higher atom economy | Development of selective catalysts and reaction conditions. |
| Mitsunobu Reaction | 3,3-Dimethylcyclopentanol | Diethyl azodicarboxylate (DEAD), Triphenylphosphine, Thioacetic acid | Mild conditions, stereochemical control | Optimization for hindered alcohols, purification from byproducts. |
These explorations will not only provide access to this compound but also contribute to the broader field of synthetic organosulfur chemistry.
Deeper Mechanistic Understanding of Complex Thiol Transformations
The reactivity of thiols is rich and varied, encompassing nucleophilic additions, redox chemistry, and radical reactions. The steric bulk of this compound is expected to significantly influence its reactivity compared to less hindered thiols. A deeper mechanistic understanding of its transformations is essential for its application.
Future research should employ a combination of experimental kinetics and computational studies to elucidate reaction mechanisms. For instance, in thiol-ene "click" reactions, the steric hindrance of the 3,3-dimethyl group could affect the rate and regioselectivity of the addition of the thiyl radical to an alkene. sci-hub.se Understanding these effects is crucial for controlling the outcome of such polymerizations or modifications.
Similarly, in Michael additions, where the thiolate anion acts as a nucleophile, the steric environment will impact the approach to the electrophile. nih.govnih.gov Computational studies can model the transition states of these reactions, providing insight into the energy barriers and the factors governing stereoselectivity. nih.gov
| Reaction Type | Key Mechanistic Questions for this compound | Investigative Techniques |
| Thiol-Ene Reaction | How does steric hindrance affect the rate of thiyl radical formation and addition? What is the effect on the anti-Markovnikov selectivity? sci-hub.se | Laser flash photolysis, kinetic studies, computational modeling (DFT). |
| Michael Addition | What is the kinetic and thermodynamic profile of the addition to α,β-unsaturated carbonyls? How does the steric bulk influence reversibility? nih.govnih.gov | NMR monitoring, stopped-flow kinetics, computational analysis of reaction pathways. |
| Oxidation to Disulfides | What is the rate of disulfide formation compared to linear thiols? Can stable, sterically protected sulfenic acids be formed as intermediates? acs.orgchemistrysteps.com | Spectroscopic monitoring of oxidation, isolation of intermediates, electrochemical studies. |
| S-Arylation | What is the mechanism of copper- or palladium-catalyzed S-arylation with this hindered thiol? How does the ligand on the metal center influence catalytic efficiency? mdpi.com | In situ spectroscopic analysis, kinetic isotope effect studies, DFT calculations. |
Development of New Catalytic Systems for Thiol-Mediated Reactions
The development of new catalytic systems is paramount for unlocking the full potential of challenging substrates like this compound. Due to its steric hindrance, reactions that proceed smoothly with simpler thiols may require specially designed catalysts.
Research should focus on catalysts that can operate effectively with sterically demanding thiols. For example, in cross-coupling reactions to form thioethers, ligands on the metal catalyst (e.g., palladium or copper) can be tailored to create a more open coordination sphere, facilitating the approach of the bulky thiol. mdpi.com Recent work on copper(I) complexes with specific NPN ligands has shown promise for the S-arylation of hindered thiols. mdpi.com
Another promising area is the use of organocatalysis. Phosphines and amines have been shown to catalyze thiol-Michael additions, and their efficacy with a hindered thiol like this compound should be systematically investigated. usm.edu Furthermore, modifying heterogeneous catalysts, for instance by treating a nickel surface with thiols, can create unique catalytic sites with altered activity and selectivity. nih.gov
| Catalytic System | Target Reaction | Rationale for this compound | Key Research Goals |
| Palladium/Copper Complexes | C-S Cross-Coupling (S-Arylation) | Overcoming steric hindrance to form aryl sulfides. mdpi.com | Design of bulky, electron-rich ligands to promote oxidative addition and reductive elimination. |
| Organocatalysts (e.g., Phosphines) | Thiol-Michael Addition | Non-metal catalysis under mild conditions. usm.edu | Screening of catalyst libraries to find optimal structures for activating the hindered thiol. |
| Thiol-Modified Heterogeneous Catalysts | Hydrogenation, Reductive Amination | Creating selective catalytic sites on metal surfaces. nih.gov | Studying the effect of this compound as a surface modifier on catalyst performance. |
| Photoredox Catalysis | Thiol-Ene/Yne Reactions | Generating thiyl radicals under mild, light-driven conditions. | Investigating the efficiency of various photosensitizers for radical generation from this specific thiol. |
Integration into Advanced Functional Materials with Tunable Properties
Thiols are valuable functional groups for the synthesis of advanced materials due to their ability to participate in "click" chemistry, form self-assembled monolayers on gold surfaces, and act as responsive linkers. The unique structure of this compound could be leveraged to create materials with novel, tunable properties.
One area of exploration is in the development of responsive polymers. Thioketals, formed from a dithiol and a ketone, are known to be cleavable in the presence of reactive oxygen species (ROS). wikipedia.org By incorporating this compound into a polymer backbone via a ROS-cleavable linker, one could design materials for drug delivery or sensor applications. The gem-dimethyl group could influence the stability and cleavage kinetics of such linkers.
Furthermore, the formation of self-assembled monolayers (SAMs) on gold surfaces is a cornerstone of nanotechnology. The packing and orientation of molecules in a SAM are highly dependent on their structure. The bulky cyclopentane (B165970) group of this compound would lead to different surface properties compared to simple alkanethiols, potentially creating more disordered but thicker films with unique interfacial properties.
| Material Application | Role of this compound | Potential Tunable Property | Research Direction |
| Responsive Polymers | Monomer or cross-linker via thiol-ene reaction. | Cleavage kinetics, hydrophobicity, mechanical strength. | Synthesis of polymers and hydrogels and characterization of their response to stimuli (e.g., ROS, pH). |
| Self-Assembled Monolayers (SAMs) | Surface modification of gold substrates. | Surface wettability, protein resistance, dielectric properties. | Fabrication of SAMs and characterization using techniques like contact angle goniometry, ellipsometry, and AFM. |
| Functionalized Nanoparticles | Ligand for stabilizing metal nanoparticles. | Nanoparticle stability, dispersibility, and catalytic activity. | Synthesis of thiol-capped nanoparticles and evaluation of their long-term stability and performance in catalysis. |
Advanced Computational Predictive Modeling for Thiol Chemistry and Applications
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, guiding experimental work and providing deep mechanistic insights. youtube.com For a molecule like this compound, where experimental data is scarce, computational modeling is an invaluable starting point.
Future research should employ methods like Density Functional Theory (DFT) to predict a range of properties. nih.gov These include fundamental properties such as bond dissociation energies, acidity (pKa), and conformational preferences. Such calculations can provide a baseline understanding of how the gem-dimethyl group influences the thiol's intrinsic characteristics.
More advanced computational studies can be used to model reaction pathways and predict kinetic and thermodynamic parameters for the reactions outlined in the previous sections. nih.govnih.gov Simulating the interaction of this thiol with catalytic surfaces or within the active sites of enzymes can help in the rational design of new catalysts and functional materials. nih.gov
| Computational Method | Property/Process to be Modeled | Predicted Outcome | Significance |
| Density Functional Theory (DFT) | pKa, S-H Bond Dissociation Energy | Acidity and propensity for radical formation. | Guide for selecting appropriate reaction conditions (base strength, radical initiator). nih.gov |
| Molecular Dynamics (MD) | Conformation in solution, interaction with surfaces. | Preferred molecular shape, packing in SAMs. | Prediction of material properties and interfacial behavior. |
| QM/MM Simulations | Reaction within an enzyme active site. | Binding affinity and reactivity in a biological context. | Design of potential enzyme inhibitors or probes. |
| Transition State Searching | Reaction energy barriers for synthesis and transformations. | Reaction rates and selectivity. | Optimization of synthetic routes and prediction of product distributions. nih.gov |
By pursuing these interconnected research avenues, the scientific community can unlock the potential of this compound, transforming it from a chemical curiosity into a valuable building block for future chemical and material innovations.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclopentane formation | Grubbs catalyst, 40°C, 12 hrs | 60-70% | |
| Thiol introduction | Thiourea, K₂CO₃, reflux | 45-55% |
Basic Question: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of GC-MS , ¹H/¹³C NMR , and FTIR to confirm structure and purity:
- GC-MS : Compare retention indices and fragmentation patterns with NIST database entries for related thiols (e.g., 3-Methyl-2-butene-1-thiol; InChIKey: GYDPOKGOQFTYGW) .
- NMR : Key signals include δ 1.2-1.4 ppm (geminal dimethyl groups) and δ 2.8-3.1 ppm (cyclopentane-thiol proton coupling) .
- FTIR : S-H stretch at ~2550 cm⁻¹ confirms thiol functionality .
Advanced Question: How can stereochemical effects in this compound influence its reactivity in organocatalysis?
Methodological Answer:
The spatial arrangement of the dimethyl and thiol groups affects steric hindrance and electron density. To study this:
Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis.
Use DFT calculations (B3LYP/6-31G*) to model transition states and compare activation energies for reactions like Michael additions .
Validate experimentally by comparing catalytic efficiency in model reactions (e.g., aldol condensations) under identical conditions.
Key Finding: Bulky dimethyl groups reduce substrate accessibility but enhance stereoselectivity in thiol-mediated catalysis .
Advanced Question: How to resolve contradictions in reported reactivity data for thiol derivatives under oxidative conditions?
Methodological Answer:
Discrepancies often arise from trace metal impurities or solvent effects. A systematic approach includes:
Q. Table 2: Oxidation Rates in Different Solvents
| Solvent | Oxidation Rate (k, s⁻¹) | Notes |
|---|---|---|
| DMSO | 1.2 × 10⁻³ | Rapid, radical-mediated |
| Hexane | 2.5 × 10⁻⁵ | Slow, minimal polarity |
Basic Question: What analytical methods are recommended for detecting trace degradation products of this compound?
Methodological Answer:
Employ HPLC-UV/Vis with a C18 column (acetonitrile/water mobile phase) and LC-HRMS for high-resolution identification of sulfonic acid or disulfide byproducts. Detection limits can be improved using derivatization agents (e.g., Ellman’s reagent for thiol quantification) .
Advanced Question: How can computational modeling predict the thermodynamic stability of this compound derivatives?
Methodological Answer:
Use molecular dynamics (MD) simulations and thermogravimetric analysis (TGA) to correlate computational predictions with experimental
Calculate Gibbs free energy (ΔG) of decomposition pathways using Gaussian02.
Validate with TGA under nitrogen atmosphere (heating rate 10°C/min).
Example: MD simulations predict decomposition onset at 180°C, aligning with TGA mass loss curves .
Advanced Question: What strategies mitigate sulfur poisoning in heterogeneous catalysis involving this thiol?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
